molecular formula C26H25N3O2 B2990273 4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 694507-08-9

4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No.: B2990273
CAS No.: 694507-08-9
M. Wt: 411.505
InChI Key: WBQPBHMZNJZZQH-UHFFFAOYSA-N
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Description

4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives

Scientific Research Applications

4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.

    Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated with 2-(4-methylphenoxy)ethyl bromide under basic conditions to introduce the 2-(4-methylphenoxy)ethyl group.

    Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.

Mechanism of Action

The mechanism of action of 4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-ylmethanol
  • 2-(4-Methylphenoxy)ethyl benzimidazole
  • 4-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazole

Uniqueness

4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a broader range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-11-13-22(14-12-19)31-16-15-28-24-10-6-5-9-23(24)27-26(28)20-17-25(30)29(18-20)21-7-3-2-4-8-21/h2-14,20H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQPBHMZNJZZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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